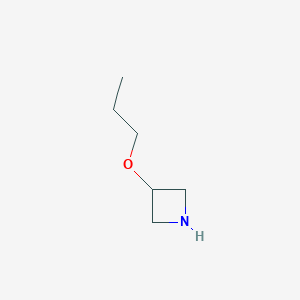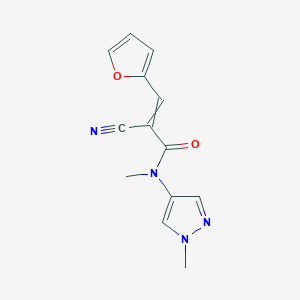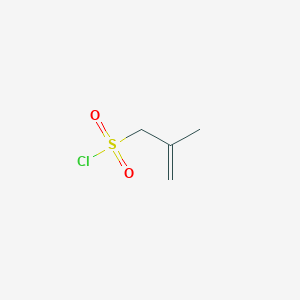
N-(2-Methoxyethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)nicotinamide is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinamide core with a methoxyethyl group attached . The molecular weight of this compound is 180.204 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, a related study discusses the N-oxidation, N-methylation, and N-conjugation reactions of nicotine . These metabolic transformations result in the formation of a corresponding quaternary ammonium product, which is usually more polar and more water-soluble than the parent base .
Aplicaciones Científicas De Investigación
Herbicidal Activity
N-(2-Methoxyethyl)nicotinamide derivatives demonstrate promising applications in the field of agriculture, particularly as herbicides. Research on compounds like N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, have shown significant herbicidal activity against specific plants like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). Such compounds are potential candidates for developing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Impact on Oxidative Metabolism
Nicotinamide, a related compound, has been shown to impact oxidative metabolism, particularly in the study of hepatic microsomal mixed-function oxidase. It can inhibit the metabolism of known substrates of this system, suggesting its potential role in modifying metabolic processes (J. Schenkman et al., 1967).
Cellular Differentiation and Survival
Studies have revealed that nicotinamide plays a crucial role in cell survival and differentiation, especially in human pluripotent stem cells. It inhibits the phosphorylation of specific proteins and suppresses certain cellular contractions, leading to improved cell survival. This indicates its potential application in stem cell research and therapies (Ya Meng et al., 2018).
Epigenetic Changes
Nicotinamide supplementation has been linked to metabolic and epigenetic changes in rats. It can induce oxidative tissue injury, insulin resistance, and disturb methyl metabolism, leading to epigenetic modifications. These findings suggest a need for caution in long-term high nicotinamide intake and point towards its role in studying metabolic-related epigenetic changes (Da Li et al., 2013).
Radiosensitization in Tumours
Nicotinamide has been evaluated as a radiosensitizer in both tumors and normal tissues, highlighting the importance of drug dose and timing for radiosensitization. These findings are crucial in the context of cancer treatment, where nicotinamide could be used to enhance the effectiveness of radiation therapy (M. Horsman et al., 1997).
DNA Damage and Repair
Research indicates that nicotinamide can stimulate DNA repair in human lymphocytes, particularly after exposure to UV irradiation or specific chemical agents. This property of nicotinamide could be pivotal in understanding cellular responses to DNA damage and in developing treatments for diseases involving DNA repair mechanisms (N. Berger & G. W. Sikorski, 1980).
Safety and Hazards
Direcciones Futuras
N-(2-Methoxyethyl)nicotinamide and its derivatives have potential applications in various fields. For instance, a study discusses the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, suggesting these compounds as significant lead compounds for further structural optimization . Another study discusses the potential of nicotinamide mononucleotide (NMN), a precursor of NAD+, in treating various age-related conditions . These studies suggest potential future directions for research and development involving this compound and its derivatives.
Mecanismo De Acción
Target of Action
N-(2-Methoxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . The primary target of this compound is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Mode of Action
this compound interacts with its target, NNMT, by participating in the methylation process . NNMT catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide . The overexpression of NNMT can alter cellular nicotinamide and S-adenosyl-L-methionine (SAM) levels, which in turn, affects nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions and signaling pathways .
Biochemical Pathways
this compound is involved in the nicotinate and nicotinamide metabolism pathway . This pathway is critical for energy metabolism regulation because methylated nicotinamide can no longer be converted to NAD+. NAD+ is necessary for fuel oxidation and carbohydrate to lipid conversion .
Pharmacokinetics
These properties are strongly influenced by physicochemical parameters . The physicochemical properties of this compound, such as its molecular weight and hydrogen bond donor and acceptor counts, could potentially influence its ADME properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NNMT. By influencing the activity of NNMT, this compound can impact cellular metabolism, DNA repair, and cellular stress responses . It can also influence human DNA repair and cellular stress responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with substituted 2-bromoacetophenones in deep eutectic solvents has been shown to be an efficient and sustainable process . Additionally, the compound’s stability and reactivity can be influenced by storage conditions .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHLMQLGKSJOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)






![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)

![N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2597798.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)

